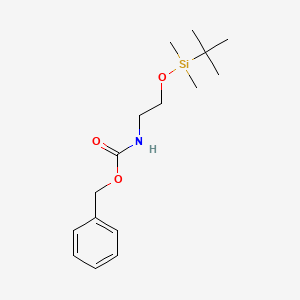

Tert-butyldimethyl(2-(thiophen-2-YL)ethoxy)silane

Übersicht

Beschreibung

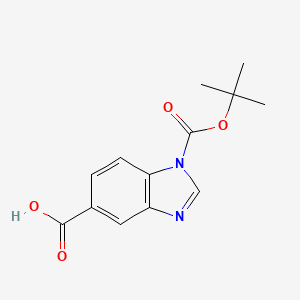

Tert-butyldimethyl(2-(thiophen-2-YL)ethoxy)silane is a compound that falls within the broader category of organosilanes, which are silicon-containing compounds with direct silicon-carbon bonds. Organosilanes are known for their utility in various chemical reactions and as intermediates in the synthesis of more complex molecules. The specific compound is characterized by the presence of a tert-butyl and dimethyl group attached to a silicon atom, which is further connected to an ethoxy group bearing a thiophene moiety. This structure suggests potential applications in materials science, polymer chemistry, and as a ligand in coordination chemistry .

Synthesis Analysis

The synthesis of related organosilanes typically involves reactions of alkali metal phenoxides with silicon halides, as demonstrated in the synthesis of bis(2,4,6-tri-tert-butylphenoxy)silanes. These compounds are further modified to yield methoxy derivatives through treatment with methanol in the presence of amines . Similarly, this compound could be synthesized through analogous routes, starting from appropriate thiophene-containing alcohols or phenoxides and reacting them with suitable silicon halides.

Molecular Structure Analysis

The molecular structure of organosilanes can be quite complex, especially when bulky substituents are involved. For instance, the X-ray structure analysis of tris(2,4,6-tri-tert-butylphenylthio)silane reveals that despite the steric hindrance, there are no significant deviations from the expected properties of arylthiosilanes. The phenyl rings are rotated to efficiently shield the Si-H bond . This information can be extrapolated to suggest that this compound may also exhibit interesting structural features due to the steric effects of its substituents.

Chemical Reactions Analysis

Organosilanes undergo a variety of chemical reactions, including coupling and metalation reactions with tert-butyllithium, as well as addition and cycloaddition reactions with various reagents. For example, tert-butyllithium reacts with trimethylchlorosilanes to give coupling products and metalation products . Di-tert-butyl(di-tert-butylphenylsilyl)iminosilane undergoes reactions with compounds having acidic protons to yield insertion products, and with acetone and dienes in ene reactions to give various silylamine derivatives . These reactions highlight the reactivity of silicon-hydrogen and silicon-carbon bonds in organosilanes, which could be relevant for this compound as well.

Physical and Chemical Properties Analysis

The physical and chemical properties of organosilanes are influenced by their molecular structure. Bulky substituents can increase the lipophilicity of the compound, as seen with tert-butyldiphenylsilyl protecting groups used in polynucleotide synthesis. These groups can be removed with fluoride ions and facilitate the extraction and isolation of synthetic intermediates . The presence of tert-butyl and dimethyl groups in this compound would likely contribute to its lipophilicity and reactivity, affecting its solubility, stability, and potential applications in organic synthesis and materials science.

Wissenschaftliche Forschungsanwendungen

Palladium-Catalyzed Reactions

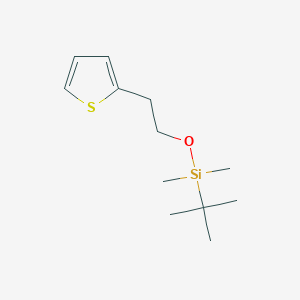

Palladium-catalyzed reactions involving tert-butyldimethyl silanes have been extensively studied. For instance, the palladium-catalyzed tandem reactions can form 1-vinyl-1H-isochromene derivatives, showcasing the utility of tert-butyldimethyl silanes in complex organic synthesis through ketone arylation followed by intramolecular cyclization (Mutter et al., 2001). Similarly, palladium/copper dual catalysis enables the cross-coupling of aryl(trialkyl)silanes with aryl bromides, including tert-butyldimethyl silanes, illustrating their role in facilitating the sequential C-H and C-Si bond arylation of thiophenes (Komiyama et al., 2018).

Lithium-Ion Batteries

In the field of material science, novel silane compounds, including those similar to tert-butyldimethyl(2-(thiophen-2-yl)ethoxy)silane, have been synthesized and used as non-aqueous electrolyte solvents in lithium-ion batteries. These silane molecules can dissolve most lithium salts, offering a promising avenue for enhancing the performance and stability of lithium-ion batteries (Amine et al., 2006).

Polymer Solar Cells

Tert-butyldimethyl silanes also find applications in organic bulk heterojunction solar cells. For example, a study explored the use of ter(ethylene oxide) functionalized copolymers, potentially incorporating similar silane groups, to manipulate the self-assembly nanoscale morphology and enhance the stability of the photoactive layer in polymer solar cells (Chen et al., 2014).

Regioselective Silylation of Sugars

Another fascinating application is the palladium(0)-catalyzed silane alcoholysis applied to sugars, using tert-butyldimethylsilane, which is an effective method for the regioselective silylation of methyl and phenyl glycosides. This process highlights the versatility of tert-butyldimethyl silanes in the selective modification of complex molecules, such as sugars, with potential implications for pharmaceuticals and synthetic biology (Chung et al., 2002).

Safety and Hazards

Eigenschaften

IUPAC Name |

tert-butyl-dimethyl-(2-thiophen-2-ylethoxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22OSSi/c1-12(2,3)15(4,5)13-9-8-11-7-6-10-14-11/h6-7,10H,8-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYSSYSNSWONYQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCC1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22OSSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20626302 | |

| Record name | tert-Butyl(dimethyl)[2-(thiophen-2-yl)ethoxy]silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

160744-11-6 | |

| Record name | tert-Butyl(dimethyl)[2-(thiophen-2-yl)ethoxy]silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.